molecular formula C16H36Br2IN B232214 1-O-Hexadecyl-2-O-palmitoylglycerol CAS No. 17752-41-9

1-O-Hexadecyl-2-O-palmitoylglycerol

Cat. No.: B232214
CAS No.: 17752-41-9
M. Wt: 554.9 g/mol
InChI Key: QFQQWVCLUZKAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Hexadecyl-2-O-palmitoylglycerol is an alkylacylglycerol that serves as a critical structural component in specific glycophosphoinositol (GPI) anchor-like structures found in the parasite Trypanosoma cruzi , the causative agent of Chagas' disease . These glycoinositolphospholipids (GIPLs) are present on the cell surface of the parasite's epimastigote stage, and the lipid moiety is a key point of microheterogeneity, with this particular ether lipid and ceramide defining two major GIPL classes . The compound's role in the parasite's membrane architecture and its potential involvement in differentiation processes make it a molecule of interest for parasitology research and the investigation of novel antiparasitic drug targets . Beyond its specific role in protozoan biology, this compound is part of the broader class of alkylglycerols, which are naturally occurring ether lipids studied for their diverse biological activities . Research into related alkylglycerols has indicated potential roles in modulating immune responses, influencing hematopoiesis, and affecting signal transduction pathways, including the modulation of protein kinase C activity, which is a mechanism of interest in cancer research . The synthetic accessibility of this compound via chemo-enzymatic methods further supports its utility as a well-defined biochemical tool for probing ether lipid metabolism and function in various experimental models .

Properties

CAS No.

17752-41-9

Molecular Formula

C16H36Br2IN

Molecular Weight

554.9 g/mol

IUPAC Name

(1-hexadecoxy-3-hydroxypropan-2-yl) hexadecanoate

InChI

InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-33-34(32-36)39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3

InChI Key

QFQQWVCLUZKAOS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1-O-hexadecyl-2-O-palmitoylglycerol
hexadecylpalmitoylglycerol
HXDPG

Origin of Product

United States

Structural Aspects and Isomerism of 1 O Hexadecyl 2 O Palmitoylglycerol

Analysis of Stereospecificity and Chirality within the Glycerol (B35011) Moiety

The substitution of two different groups (an O-alkyl group at sn-1 and an O-acyl group at sn-2) on the glycerol backbone renders the C-2 carbon atom a chiral center. This means that 1-O-Hexadecyl-2-O-palmitoylglycerol can exist as two different stereoisomers (enantiomers), which are non-superimposable mirror images of each other.

In biological systems, the synthesis of such molecules is highly stereospecific, leading to the formation of predominantly one enantiomer. For naturally occurring 1-O-alkyl-2-acyl-glycerols in mammals, the convention dictates that the alkyl group is at the sn-1 position and the acyl group is at the sn-2 position of the glycerol backbone. This specific arrangement results in a defined stereochemistry at the chiral C-2 center. While synthetic preparations can result in a racemic mixture (an equal mixture of both enantiomers), denoted as rac-1-O-Hexadecyl-2-O-palmitoylglycerol, the biologically active forms are typically stereospecific.

Positional Isomerism of Alkyl and Fatty Acyl Chains and Their Biological Implications

Positional isomerism in this context refers to the different possible arrangements of the hexadecyl and palmitoyl (B13399708) chains on the glycerol backbone. For instance, a positional isomer of this compound would be 2-O-Hexadecyl-1-O-palmitoylglycerol, where the ether-linked alkyl chain is at the sn-2 position and the ester-linked acyl chain is at the sn-1 position.

The specific positioning of the ether and ester linkages has profound biological implications. A key aspect of the biological significance of the 1-O-alkyl, 2-O-acyl structure lies in its interaction with metabolic enzymes. Many lipases, such as phospholipase A2 (PLA2), exhibit a high degree of selectivity for the type of linkage at the different positions of the glycerol backbone. PLA2 enzymes specifically hydrolyze the ester bond at the sn-2 position of glycerophospholipids to release fatty acids and lysophospholipids, which can act as signaling molecules.

The presence of a stable ether bond at the sn-1 position and a labile ester bond at the sn-2 position in this compound makes it a suitable substrate for such enzymatic activity. The ether linkage is resistant to cleavage by many common lipases that target ester bonds. This resistance to degradation at the sn-1 position, coupled with the susceptibility of the sn-2 ester linkage to hydrolysis, is a critical factor in the metabolic pathways and signaling cascades involving ether lipids.

Conversely, the positional isomer with an acyl group at sn-1 and an ether group at sn-2 would not be processed by PLA2 in the same manner, leading to vastly different metabolic fates and biological activities. This enzymatic selectivity underscores the critical importance of the specific positional arrangement of the alkyl and acyl chains in determining the biological function of this compound. The distinct biological activities observed for different positional isomers of other lipids, such as palmitoleic acid, further support the principle that the precise molecular architecture is a key determinant of biological function.

Table 2: Comparison of Positional Isomers
Compound Namesn-1 Positionsn-2 PositionBiological Implication Highlight
This compoundHexadecyl (Ether-linked)Palmitoyl (Ester-linked)Substrate for enzymes like PLA2 that cleave the sn-2 ester bond. Ether link provides stability.
2-O-Hexadecyl-1-O-palmitoylglycerolPalmitoyl (Ester-linked)Hexadecyl (Ether-linked)Not a typical substrate for PLA2, leading to different metabolic processing and biological activity.

Biological Occurrence and Distribution of 1 O Hexadecyl 2 O Palmitoylglycerol

Identification in Parasitic Organisms

Association with Glycoinositolphospholipids (GIPLs) in Trypanosoma cruzi

1-O-Hexadecyl-2-O-palmitoylglycerol is a known component of glycoinositolphospholipids (GIPLs) in the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.govuba.ar These GIPLs are crucial molecules on the parasite's cell surface. nih.gov

Research has shown that two types of GIPLs, designated GIPL A and GIPL B, can be isolated from T. cruzi epimastigotes. nih.govuba.ar Through metabolic labeling with [3H]palmitic acid, it was determined that this compound is incorporated into GIPL A. nih.govuba.ar In contrast, GIPL B contains a ceramide lipid moiety. nih.govuba.ar The lipid components of GIPL A were confirmed by analysis after alkaline hydrolysis, which yielded 1-O-hexadecylglycerol and palmitic acid. nih.govuba.ar Both GIPL A and GIPL B share a common core oligosaccharide structure characteristic of glycosylphosphatidylinositol (GPI) membrane anchors, indicating their primary difference lies in their lipid composition. nih.govuba.ar

The lipid portion of the 1G7 antigen, found in the metacyclic forms of T. cruzi, is predominantly 1-O-hexadecyl-2-O-hexadecanoylglycerol. scispace.com

Differential Presence Across Trypanosoma cruzi Growth Phases

The presence of this compound in T. cruzi is dependent on the parasite's life cycle stage. This compound, along with ceramide, has been identified in the free GIPLs of epimastigotes during their logarithmic growth phase. nih.govfiocruz.brasm.orgscielo.br However, in the stationary phase of epimastigote growth, only ceramide is found in the related lipopeptidophosphoglycan (LPPG). fiocruz.brasm.orgscielo.br This suggests a remodeling of the lipid anchor as the parasite differentiates.

Specifically, studies on GIPLs from epimastigotes harvested after the second day of culture (logarithmic phase) confirmed the presence of this compound. nih.govuba.ar In contrast, LPPG isolated from stationary phase epimastigotes (4-5 days of growth) is characterized by a ceramide lipid component. nih.govuba.ar This transition from an alkylacylglycerol to a ceramide-based anchor is a notable feature of the parasite's development. nih.govscispace.com When epimastigotes differentiate into metacyclic trypomastigotes, the this compound in mucins is replaced by a ceramide. scispace.com

Detection in Phytomonas Species

The compound this compound has also been identified in Phytomonas species, which are trypanosomatid parasites of plants. nih.govsucculent-plant.com In a study of a Phytomonas species isolated from the plant Euphorbia characias, this lipid was found to be a component of the phosphatidylinositol (PI) moieties of four major GIPL species (Phy 1-4). nih.govsucculent-plant.com Along with 1-O-hexadecyl-2-O-stearoylglycerol, it forms the fully saturated alkylacylglycerol lipid portion of these GIPLs. nih.govsucculent-plant.com This was the first detailed chemical characterization of cell-surface molecules in this plant pathogen. nih.gov

Biosynthesis and Metabolic Pathways of 1 O Hexadecyl 2 O Palmitoylglycerol

Precursor-Product Relationships within Glycerolipid Metabolism

The synthesis of 1-O-Hexadecyl-2-O-palmitoylglycerol is intrinsically linked to the availability of its precursors and the metabolic flux through interconnected lipid biosynthetic pathways.

Incorporation of Palmitic Acid into Glycoinositolphospholipids

Research has demonstrated the incorporation of palmitic acid into the structure of this compound, particularly in the context of glycoinositolphospholipid (GIPL) biosynthesis. In the protozoan parasite Trypanosoma cruzi, [3H]palmitic acid has been shown to be incorporated into this compound, which is a component of a specific glycoinositolphospholipid termed GIPL A. nih.govuba.ar This finding highlights a direct precursor-product relationship, where palmitic acid is utilized in the acylation step to form the final ether lipid structure within the GIPL anchor. The analysis of GIPL A after chemical and enzymatic treatments confirmed the presence of 1-O-hexadecylglycerol and palmitic acid, underscoring the role of this specific ether lipid as a constituent of more complex glycolipids. nih.gov

Intermediary Role in Triacylglycerol and Diacylglycerol Metabolic Flux

This compound and related alkylglycerols are recognized as intermediates in the metabolism of triacylglycerols (TAGs) and diacylglycerols (DAGs). caymanchem.comglpbio.com The synthesis of TAGs involves the sequential acylation of a glycerol-3-phosphate backbone. While the majority of TAGs are formed through the esterification of fatty acids to glycerol (B35011), ether lipids can also enter this metabolic stream. Alkylglycerols can be acylated to form alkyldiacylglycerols, which are structurally analogous to TAGs.

The enzymes responsible for the final step of TAG synthesis, acyl-CoA:diacylglycerol acyltransferases (DGATs), particularly DGAT1 and DGAT2, catalyze the addition of a fatty acyl-CoA to a diacylglycerol molecule. nih.govnih.gov While their primary substrates are diacylglycerols, the metabolic network allows for the integration of alkylglycerol-containing lipids. The metabolic fate of these lipids can be channeled towards either storage in lipid droplets or secretion as part of very low-density lipoproteins (VLDL). nih.gov Studies have suggested that DGAT1 and DGAT2 may have preferences for different pools of diacylglycerols, influencing whether the resulting triacylglycerol is destined for storage or secretion. nih.gov

Enzymatic Transformations and Remodeling Mechanisms

The structure and function of this compound are subject to modification by various enzymes, particularly phospholipases, which play a crucial role in lipid remodeling.

Involvement of Phospholipase A2 (PLA2) Activities in Acyl Transfer Reactions

Phospholipase A2 (PLA2) enzymes are a broad class of enzymes that typically hydrolyze the fatty acid at the sn-2 position of phospholipids (B1166683). wikipedia.org However, some PLA2 enzymes also exhibit acyltransferase activity, transferring acyl groups to acceptor molecules. The recombinant human 85-kDa cytosolic PLA2 (cPLA2) has been shown to hydrolyze the sn-1 acyl chain of a substrate analogue, rac-1-palmitoyl-2-O-hexadecyl-glycero-3-phosphocholine, and transfer the palmitoyl (B13399708) group to glycerol. nih.gov This demonstrates that cPLA2 can act on ether lipid substrates and facilitate acyl transfer, a key mechanism in lipid remodeling. nih.gov

Lysosomal Phospholipase A2 (LPLA2) Specificity Towards Acyl Acceptors

Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, is another key enzyme in the metabolism of glycerolipids, including ether lipids. nih.govnih.gov LPLA2 exhibits both phospholipase and O-acyltransferase activities within the acidic environment of lysosomes. uniprot.org This enzyme can transfer acyl groups from phospholipids to various lipophilic acceptor molecules. researchgate.netresearchgate.net

Studies have shown that LPLA2 can utilize alkylglycerols as acyl acceptors. Specifically, 1-O-hexadecyl-glycerol can be acylated by LPLA2 to form 1,3-dialkylacylglycerol. researchgate.net This indicates that LPLA2 can participate in the remodeling of this compound by modifying its acyl chain composition. The enzyme displays broad positional specificity, acting on acyl groups at both the sn-1 and sn-2 positions of phosphatidylcholine. nih.gov Among its preferred acyl acceptors are alkylacylglycerols, monoacylglycerols, and other lipophilic alcohols. uniprot.org

Systemic Modulation of the Cellular Lipidome by Alkylglycerol Precursors

Supplementation with alkylglycerols has been shown to effectively increase the levels of various endogenous ether lipid species, including plasmalogens. mdpi.comresearchgate.net This modulation of the lipidome is not restricted to a single cell type, as the metabolism of alkylglycerols can vary between different cells, such as platelets and smooth muscle cells. nih.gov The administration of a mix of alkylglycerols has been observed to progressively increase ether lipids, including plasmalogens, in tissues like visceral adipose tissue in mice. frontiersin.org This demonstrates the systemic impact of providing alkylglycerol precursors, which are incorporated into the ether lipid biosynthetic pathway, thereby altering the lipid profile of various tissues. frontiersin.org

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound and Related Lipids

EnzymeFunctionSubstrate(s)Product(s)Cellular Location
Cytosolic Phospholipase A2 (cPLA2) Hydrolysis and acyl transferrac-1-palmitoyl-2-O-hexadecyl-glycero-3-phosphocholine, GlycerolMonoacylglycerolCytosol
Lysosomal Phospholipase A2 (LPLA2/PLA2G15) Phospholipase and O-acyltransferasePhospholipids, 1-O-hexadecyl-glycerolLysophospholipids, Fatty acids, 1,3-dialkylacylglycerolLysosomes
Acyl-CoA:diacylglycerol acyltransferase (DGAT1 & DGAT2) Triacylglycerol synthesisDiacylglycerol, Acyl-CoATriacylglycerolEndoplasmic Reticulum

Table 2: Precursor-Product Relationships

PrecursorMetabolic ProcessProduct
Palmitic Acid Acylation in GIPL biosynthesisThis compound within Glycoinositolphospholipid A
1-O-Hexadecylglycerol Acylation by LPLA21,3-Dialkylacylglycerol
Alkylglycerols Incorporation into TAG synthesis pathwayAlkyldiacylglycerols

Molecular Mechanisms and Cellular Functions of 1 O Hexadecyl 2 O Palmitoylglycerol

Engagement in Intracellular Signaling Cascades

While direct studies on 1-O-Hexadecyl-2-O-palmitoylglycerol are somewhat limited, research on closely related alkylacylglycerols provides significant insights into its potential roles in intracellular signaling.

Alkylacylglycerols, the class of molecules to which this compound belongs, are recognized as analogues of diacylglycerol (DAG), a critical second messenger in signal transduction. DAG is a key activator of Protein Kinase C (PKC), an enzyme family that regulates a multitude of cellular processes. Research has shown that both 1-O-alk-1'-enyl-2-acyl-sn-glycerol (AAG) and 1-O-alkyl-2-acyl-sn-glycerol are potent activators of myocardial PKC. physiology.org Their activation of PKC is dependent on physiological increases in free calcium ion concentrations. physiology.org This is in contrast to a significant portion of PKC activity induced by DAG, which can be calcium-independent. physiology.org

Furthermore, the metabolite 1-O-alkyl-2-acetyl-sn-glycerol (AAG), derived from platelet-activating factor (PAF), acts as a bioactive DAG analogue. nih.gov This compound is an effective activator of PKC in vitro. nih.govmolbiolcell.org Interestingly, another analogue, 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), potentiates the activity of several PKC isozymes when induced by phorbol (B1677699) esters. acs.org HAG appears to interact with a low-affinity phorbol ester binding site on PKC, which in turn enhances high-affinity phorbol ester binding and reduces the calcium requirement for the enzyme's activation. acs.org However, unlike DAG, HAG by itself does not induce PKC activity, placing it in a unique class of non-activating modulators of PKC. acs.org Diacylglycerol kinase alpha is also capable of phosphorylating 1-alkyl-2-acylglycerol. lifechemicals.com

Some diacylglycerol analogues have been observed to reduce neuronal calcium currents independently of PKC activation, suggesting that their site of action may be on the exterior of the cell membrane. nih.gov

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, metabolism, and survival, responding to cues such as growth factors and nutrient availability, including amino acids. nih.gov The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels and plays a crucial role in controlling protein synthesis. nih.govbabraham.ac.uk While ether lipids are involved in various signaling pathways, direct evidence linking this compound or other alkyl acylglycerol analogues to the modulation of amino acid transport and mTOR phosphorylation is not yet established in the scientific literature. The mTOR pathway is known to be involved in ether lipid metabolism, but the specific regulatory roles of alkyl acylglycerols within this pathway remain an area for further investigation. genome.jp

Role in Host-Parasite Interactions and Pathogen Biology

This compound is a significant component of the surface molecules of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. It is found within the structure of glycoinositolphospholipids (GIPLs). nih.gov

GIPLs are abundant on the surface of T. cruzi and are implicated in the parasite's interaction with host cells, including macrophages. nih.govnih.gov These molecules play a role in modulating the host's immune response, which can facilitate parasite survival and invasion. nih.gov GIPLs from T. cruzi have been shown to have an immunosuppressive effect, counteracting macrophage activation. nih.gov They can interfere with the responses of human macrophages and dendritic cells to stimuli like lipopolysaccharide (LPS), inhibiting the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12). nih.govufba.brscielo.br This inhibitory activity helps the parasite to evade the host's innate immune response. nih.gov The ceramide portion of some GIPLs has been identified as being responsible for a significant part of this activity. nih.gov

The GIPLs of T. cruzi, which contain this compound, also influence the host's adaptive immune response by affecting antigen presentation. These molecules can down-regulate the expression of co-stimulatory molecules, such as CD80 and CD86, and HLA-DR on the surface of antigen-presenting cells like macrophages and dendritic cells. nih.govufba.brfrontiersin.org This impairment of antigen presentation can lead to a less effective T-cell response against the parasite. frontiersin.org The GPI anchors of some parasite surface molecules are involved in signal transduction and can modulate the host's immune response. embopress.org GIPLs from T. cruzi are known to interact with Toll-like receptors (TLRs), such as TLR4, which are key components of the innate immune system's signaling pathways. ijbs.com This interaction can trigger signaling cascades that ultimately influence the type and effectiveness of the immune response against the parasite. researchgate.net

Impact on Cellular Growth and Differentiation Processes

While direct studies on the effect of this compound on cellular growth and differentiation are limited, research on related alkylglycerol compounds provides valuable insights. A methoxy-substituted alkylglycerol, 1-O-(2-methoxy)hexadecyl glycerol (B35011) (MHG), has been shown to promote a more differentiated and less malignant phenotype in human colon cancer cells. nih.gov Treatment with MHG resulted in decreased cell proliferation, a reduced ability for anchorage-independent growth, and a diminished capacity for cellular invasion. nih.gov Similarly, MHG has been observed to inhibit the malignant properties of human prostate cancer cells. nih.gov These findings suggest that alkylglycerols may possess biological activities that can influence cellular differentiation and growth, although further research is needed to determine if this compound shares these properties.

Effects on Promyelocytic Leukemia Cell Line Differentiation

Research has shown that certain synthetic glycerol derivatives can influence the differentiation of promyelocytic leukemia cell lines. Specifically, 1-O-hexadecyl-2-acetyl-sn-glycerol has been demonstrated to inhibit the growth of the human promyelocytic leukemia cell line HL-60 and induce its differentiation into cells resembling mononuclear phagocytes. nih.gov In a study, HL-60 cells incubated with this compound showed a significant increase in nonspecific esterase activity and developed morphological features similar to monocytes and macrophages. nih.gov Higher concentrations of 1-O-hexadecyl-2-acetyl-sn-glycerol led to a significant inhibition of cell growth. nih.gov In contrast, 1-O-oleoyl-2-acetyl-rac-glycerol did not show the same effects on cell differentiation or growth inhibition under similar conditions. nih.gov This suggests a degree of specificity in the structure of the glycerol derivative for inducing these cellular changes.

Acute promyelocytic leukemia (APL) is characterized by the arrest of hematopoietic precursors at the promyelocytic stage. nih.gov The standard of care for APL often involves differentiation therapy, notably with all-trans retinoic acid (ATRA), which induces the maturation of the leukemic blasts. haematologica.orgjournalagent.com The success of ATRA in APL highlights the therapeutic potential of inducing differentiation in leukemia treatment. haematologica.org The PML-RARα fusion protein, a hallmark of APL, is known to block the differentiation of myeloid precursor cells. nih.govjournalagent.com The observation that a synthetic glycerol derivative can induce differentiation in a promyelocytic leukemia cell line provides a basis for exploring the molecular mechanisms of similar compounds.

CompoundCell LineEffect
1-O-Hexadecyl-2-acetyl-sn-glycerolHL-60Induces differentiation to macrophage-like cells, inhibits growth. nih.gov
1-O-Oleoyl-2-acetyl-rac-glycerolHL-60No effect on differentiation or growth. nih.gov

Regulation of Oxidative Stress and Inflammatory Responses

Oxidative stress and inflammation are interconnected processes that play a role in various pathological conditions. biolifesas.orgnih.gov 1-O-Hexadecyl-sn-glycerol has been shown to modulate these responses in human skin cells.

Attenuation of Reactive Oxygen Species (ROS) Production

1-O-Hexadecyl-sn-glycerol has been found to reduce the production of reactive oxygen species (ROS) in normal human epidermal keratinocytes (NHEKs) following exposure to UVB radiation. broadpharm.com ROS are highly reactive molecules that can cause damage to cellular components, and their overproduction is a key feature of oxidative stress. mdpi.com The ability of this compound to decrease ROS levels suggests a protective effect against oxidative damage in skin cells.

Suppression of Prostaglandin (B15479496) E2 (PGE2) Synthesis

In addition to its effects on ROS, 1-O-Hexadecyl-sn-glycerol also suppresses the synthesis of prostaglandin E2 (PGE2) in NHEKs exposed to UVB. broadpharm.com PGE2 is a key inflammatory mediator, and its synthesis is often upregulated during inflammatory responses. nih.govnih.gov By inhibiting PGE2 production, 1-O-Hexadecyl-sn-glycerol may help to mitigate inflammatory processes in the skin.

Reduction of Malondialdehyde (MDA) Formation in Ischemia/Reperfusion Models

Malondialdehyde (MDA) is a well-established marker of lipid peroxidation, a process where oxidants like ROS damage lipids in cell membranes. cas.cznih.gov Elevated levels of MDA are indicative of oxidative stress and cellular damage. e-cvsi.org In models of ischemia/reperfusion injury, which involves a period of restricted blood flow followed by the restoration of circulation, there is often a significant increase in MDA levels, reflecting the oxidative damage that occurs. scielo.br While direct studies on this compound's effect on MDA in ischemia/reperfusion are not specified, related compounds and the modulation of oxidative stress pathways are areas of active research. The reduction of ROS by similar compounds suggests a potential to decrease downstream markers of oxidative damage like MDA. broadpharm.com

EffectModel SystemReference
Attenuation of ROS ProductionNormal Human Epidermal Keratinocytes (NHEKs) broadpharm.com
Suppression of PGE2 SynthesisNormal Human Epidermal Keratinocytes (NHEKs) broadpharm.com

Endocannabinoid System Modulation by Related Glycerol Esters

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a role in regulating various physiological processes. portlandpress.commdpi.com It comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. mdpi.comfrontiersin.org

Certain fatty acid glycerol esters, which are structurally related to this compound, have been shown to modulate the activity of the endocannabinoid system. For instance, some mono-acyl-glycerols can enhance the functional activity of the endocannabinoid 2-AG at CB1 and CB2 receptors, likely by inhibiting its enzymatic breakdown. nih.gov This phenomenon, where inactive or less active compounds enhance the effects of the primary active compounds, is sometimes referred to as the "entourage effect." practicalneurology.com

Specifically, 2-palmitoyl glycerol, an analog of 2-O-hexadecyl glycerol, does not bind to CB1 or CB2 receptors itself but potentiates the biological effects of 2-AG. caymanchem.com This suggests that related glycerol esters can indirectly influence endocannabinoid signaling. Furthermore, the oxidation of 2-AG by cyclooxygenase-2 (COX-2) can produce prostaglandin glycerol esters, which have their own biological activities, further highlighting the complex interplay of lipid signaling pathways. portlandpress.comnih.gov

Related Glycerol EsterEffect on Endocannabinoid System
Mono-acyl-glycerols (palmitic, oleic, linoleic)Enhance the functional activity of 2-AG at CB1 and CB2 receptors. nih.gov
2-Palmitoyl glycerolPotentiates the biological effects of 2-AG. caymanchem.com

Advanced Analytical Methodologies for 1 O Hexadecyl 2 O Palmitoylglycerol Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating lipids from complex biological extracts. The choice of method depends on the specific goals of the analysis, from initial fractionation to detailed molecular species separation.

Thin Layer Chromatography (TLC) for Lipid Fractionation

Thin-Layer Chromatography (TLC) is a well-established and cost-effective method for separating different lipid classes based on their polarity. nih.govrockefeller.edu In the analysis of lipids, TLC typically uses a stationary phase, such as a silica (B1680970) gel-coated plate, and a mobile phase consisting of a mixture of organic solvents. nih.govrockefeller.edu As the solvent system moves up the plate by capillary action, it carries the lipid mixture with it. Less polar lipids move further up the plate, while more polar lipids interact more strongly with the silica and travel shorter distances. rockefeller.edu This differential migration allows for the effective fractionation of complex lipid extracts into classes like phospholipids (B1166683), free fatty acids, and neutral lipids, including alkyldiacylglycerols like 1-O-Hexadecyl-2-O-palmitoylglycerol. nih.govasm.org

For separating neutral lipids, a common mobile phase is a mixture of hexane (B92381) and diethyl ether, often with a small amount of acetic or formic acid to ensure proper migration of free fatty acids. aocs.org Once separated, the lipid spots can be visualized using various reagents, such as iodine vapor or phosphomolybdic acid spray, followed by charring. nih.govaocs.org The isolated lipid fractions can then be scraped from the plate for further analysis by other techniques, such as Gas-Liquid Chromatography or Mass Spectrometry. nih.gov

ParameterDescription
Stationary Phase Silica gel-coated glass or plastic plates. nih.govrockefeller.edu
Mobile Phase A mixture of organic solvents, tailored to the polarity of the lipids of interest. For neutral lipids, hexane/diethyl ether mixtures are common. rockefeller.eduaocs.org
Principle of Separation Partitioning of lipids between the stationary and mobile phases based on polarity. rockefeller.edu
Visualization Staining with reagents like iodine vapor or charring after spraying with phosphomolybdic acid. nih.govaocs.org
Application Fractionation of complex lipid extracts into different lipid classes for subsequent analysis. nih.gov

Gas-Liquid Chromatography (GLC) for Fatty Acid and Glycerol (B35011) Ether Analysis

Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), is a powerful technique for analyzing the fatty acid and glycerol ether components of this compound. ugent.be Since intact glycerolipids have high boiling points and are not volatile enough for GC analysis, they must first be chemically derivatized. sfu.ca For the analysis of the palmitoyl (B13399708) (fatty acid) moiety, this typically involves transmethylation to form a fatty acid methyl ester (FAME). sfu.ca The hexadecyl glycerol ether backbone can also be analyzed by GC after appropriate derivatization, such as conversion to a trimethylsilyl (B98337) (TMS) ether.

In GLC, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). sfu.ca The separation is based on the differential partitioning of the analytes between the gas phase and the liquid stationary phase coating the column walls. ugent.be Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster. ugent.be The separated components are then detected as they exit the column, producing a chromatogram. By comparing the retention times of the sample components to those of known standards, the fatty acid and glycerol ether composition can be determined. sfu.ca GLC offers high resolution and sensitivity for the quantitative analysis of these lipid constituents. ugent.beresearchgate.net

Component of this compoundDerivatization MethodAnalytical Technique
Palmitoyl groupTransesterification to Palmitic Acid Methyl Ester (PAME)Gas-Liquid Chromatography (GLC)
1-O-HexadecylglycerolConversion to a volatile derivative (e.g., Trimethylsilyl ether)Gas-Liquid Chromatography (GLC)

Ultra-High Performance Liquid Chromatography (UPLC) in Lipidomics

Ultra-High Performance Liquid Chromatography (UPLC), an evolution of High-Performance Liquid Chromatography (HPLC), utilizes columns with sub-2 µm particles to achieve significantly higher resolution, speed, and sensitivity in lipid separations. biorxiv.org This technique is central to modern lipidomics for the analysis of intact lipid species, including this compound, directly from complex biological extracts. nih.govmdpi.com

Reversed-phase (RP) UPLC is commonly employed, where lipids are separated based on their hydrophobicity, which is determined by the length and degree of unsaturation of their acyl and alkyl chains. biorxiv.orgnih.gov In a typical RP-UPLC setup, a C18 or C8 bonded silica column is used with a mobile phase gradient, often consisting of mixtures of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) to improve ionization for subsequent mass spectrometry detection. nih.govmdpi.com This allows for the separation of not only different lipid classes but also individual molecular species and even isomers within a single class. nih.gov The high efficiency of UPLC reduces ion suppression effects and allows for more accurate lipid identification and quantification when coupled with a mass spectrometer. nih.gov

Mass Spectrometry-Based Lipidomics and Metabolomics Profiling

Mass spectrometry (MS) is an indispensable tool in lipidomics for the structural elucidation and quantification of lipids. When coupled with chromatographic separation, it provides a powerful platform for comprehensive lipid analysis.

Application of GLC/MS for Structural Elucidation of Lipid Moieties

The coupling of Gas-Liquid Chromatography with Mass Spectrometry (GLC/MS or GC/MS) combines the high-resolution separation of GLC with the mass-based detection and identification capabilities of MS. ugent.be After the derivatized fatty acid (as FAME) and glycerol ether components of this compound are separated on the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes predictable fragmentation.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and a series of fragment ions. The fragmentation pattern provides detailed structural information that can confirm the identity of the fatty acid (e.g., palmitic acid) and the glycerol ether (e.g., 1-O-hexadecylglycerol). By analyzing the mass spectra of the peaks in the gas chromatogram, researchers can unequivocally identify the constituent parts of the original lipid molecule.

LC-MS/MS for Comprehensive Lipid Species Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics for the comprehensive analysis of intact lipids like this compound. nih.govlcms.cz This technique couples the powerful separation of UPLC or HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com After separation by the LC system, the intact lipid molecules are ionized, commonly using Electrospray Ionization (ESI), and enter the mass spectrometer. nih.gov

In the first stage of mass analysis (MS1), the instrument measures the mass-to-charge ratio (m/z) of the intact lipid ions, allowing for the potential identification of this compound based on its precise molecular weight. For unambiguous identification and structural confirmation, a specific ion of interest is selected and subjected to fragmentation in a collision cell, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed in the second stage of mass analysis (MS2). chemrxiv.org The fragmentation pattern is characteristic of the lipid class and provides specific information on the headgroup and the attached alkyl/acyl chains, allowing for the precise identification and even quantification of this compound within a complex biological sample. nih.govnih.gov High-resolution mass spectrometers further enhance the confidence of identification by providing highly accurate mass measurements for both the precursor and fragment ions. mdpi.com

TechniqueAnalyteInformation Obtained
TLC Lipid ExtractFractionation of lipid classes based on polarity. nih.govrockefeller.edu
GLC Derivatized Fatty Acids & Glycerol EthersSeparation and quantification of constituent lipid moieties. ugent.besfu.ca
UPLC Intact LipidsHigh-resolution separation of individual lipid species, including isomers. biorxiv.orgnih.gov
GLC/MS Derivatized Fatty Acids & Glycerol EthersDefinitive structural identification of constituent moieties through fragmentation patterns.
LC-MS/MS Intact LipidsComprehensive identification and quantification of specific lipid species through precursor and fragment ion analysis. nih.govchemrxiv.org

Enzymatic and Chemical Degradation Protocols for Structural Characterization

The precise structural elucidation of complex lipids such as this compound relies on controlled degradation techniques that break the molecule into identifiable constituent parts. Both enzymatic and chemical methods are employed to selectively cleave specific bonds, allowing for the determination of the glycerol backbone, the nature of the ether and ester linkages, and the identity of the alkyl and acyl chains.

Enzymatic Degradation:

Enzymatic degradation offers high specificity for cleaving particular bonds, providing a gentle method for structural analysis. A key enzyme in the catabolism of ether lipids is Alkylglycerol monooxygenase (AGMO) . jst.go.jpresearchgate.netroyalsocietypublishing.org This enzyme specifically targets the O-alkyl ether bond. However, for AGMO to act on a di-substituted glycerol like this compound, the acyl group at the sn-2 position must first be removed. This is typically achieved by phospholipases, such as Phospholipase A2 (PLA2) , which hydrolyze the ester bond at the sn-2 position. royalsocietypublishing.orgnih.gov

The sequential enzymatic process for characterizing this compound is as follows:

Deacylation: Incubation with PLA2 cleaves the palmitoyl group from the sn-2 position, yielding 1-O-Hexadecyl-glycerol (a lyso-ether lipid) and free palmitic acid.

Ether Bond Cleavage: The resulting 1-O-Hexadecyl-glycerol serves as a substrate for AGMO. In the presence of molecular oxygen and the cofactor tetrahydrobiopterin, AGMO hydroxylates the alpha-carbon of the ether-linked alkyl chain. royalsocietypublishing.org This forms an unstable hemiacetal intermediate that spontaneously or enzymatically breaks down to yield glycerol and a fatty aldehyde (hexadecanal). royalsocietypublishing.org

The resulting products—palmitic acid and hexadecanal—can then be identified and quantified using chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), confirming the original structure. nih.gov Another enzyme, Lysosomal phospholipase A2 (LPLA2) , has also been noted for its role in ether lipid metabolism, exhibiting transacylase activity under acidic conditions. researchgate.netresearchgate.net

Chemical Degradation:

Chemical degradation methods are more robust but generally less specific than enzymatic approaches. They are particularly useful for cleaving the stable ether bond, which is resistant to standard hydrolysis conditions used for ester bonds.

Acid Hydrolysis: Strong acids are used to break the ether linkage. Treatment with hydriodic acid (HI) is a classic method that cleaves the ether bond, producing an alkyl iodide (1-iodohexadecane) and glycerol. medchemexpress.com The resulting alkyl iodide can be readily analyzed by GC-MS.

Acidic Methanolysis: Refluxing the lipid with hydrochloric acid (HCl) in methanol is another effective method for cleaving the ether bond. medchemexpress.com This procedure will also transesterify the palmitoyl group at the sn-2 position, yielding fatty acid methyl esters (FAMEs), in this case, methyl palmitate.

These chemical degradation techniques, when coupled with analytical separation methods, provide definitive structural information. nih.govdoaj.org

Table 1: Summary of Degradation Protocols for this compound

Isotope Labeling and Tracer Studies in Metabolic Flux Analysis

Isotope labeling is a powerful technique for investigating the dynamics of lipid metabolism in vivo and in vitro. By introducing molecules containing heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) into a biological system, researchers can trace the metabolic fate of these precursors as they are incorporated into more complex molecules like this compound. nih.govdoi.org This approach provides quantitative data on biosynthesis, remodeling, and degradation pathways, which is central to Metabolic Flux Analysis (MFA) . creative-proteomics.comnih.gov

For studying this compound, stable isotope-labeled versions of its precursors are utilized:

Labeled Fatty Alcohols: ¹³C- or ²H-labeled hexadecanol (B772) can be supplied to cells or organisms to trace its incorporation into the sn-1 position via the ether bond. nih.gov This allows for the direct measurement of the rate of ether lipid synthesis.

Labeled Fatty Acids: ¹³C- or deuterium-labeled palmitic acid (e.g., palmitic acid-d₃₁) is used to track its esterification onto the sn-2 position of the glycerol backbone. medchemexpress.commedchemexpress.com These tracers also provide insights into de novo fatty acid synthesis and interconversion pathways. nih.gov

Following administration of the labeled tracer, samples are collected over time. Lipids are extracted, separated (often by LC), and analyzed by high-resolution mass spectrometry (MS). nih.gov The mass spectrometer detects the mass shift caused by the heavy isotope, allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) molecules. By measuring the rate of label incorporation, metabolic fluxes through specific pathways can be calculated. researchgate.net

For instance, a study might involve feeding cells with ¹³C₁₆-palmitic acid. Analysis would reveal the rate at which this labeled fatty acid appears at the sn-2 position of this compound. Similarly, using labeled hexadecanol reveals the dynamics of the ether lipid synthesis pathway, which begins in the peroxisomes with the enzymes GNPAT and AGPS. nih.govnih.gov

These tracer studies have been instrumental in understanding how the metabolism of ether lipids is regulated and how it is altered in various physiological and pathological states. jst.go.jpdoaj.org

Table 2: Isotope Labeling Strategies for Metabolic Flux Analysis of this compound

Synthetic Strategies and Chemical Derivatization for Academic Research

General Principles of Alkylglycerol Chemical Synthesis

The chemical synthesis of alkylglycerols, including 1-O-Hexadecyl-2-O-palmitoylglycerol, is a multi-step process that relies on the strategic use of protecting groups and controlled alkylation and acylation reactions. A common and versatile starting material for these syntheses is glycerol (B35011) or its protected derivatives, such as solketal (B138546) ((R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol) or glycidol (B123203). nih.govbeilstein-journals.orgrsc.org

One frequent strategy begins with a chiral precursor like (S)-solketal to ensure the correct stereochemistry at the sn-2 position of the glycerol backbone. beilstein-journals.orgnih.gov The primary alcohol of the starting material is deprotonated using a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), and then alkylated with a long-chain alkyl halide or tosylate, such as 1-bromohexadecane, to form the ether linkage at the sn-1 position. nih.govmdpi.comresearchgate.net Following the formation of the ether bond, the protecting group (e.g., the isopropylidene group of solketal) is removed under acidic conditions to yield the 1-O-alkyl-sn-glycerol intermediate, such as chimyl alcohol (1-O-Hexadecyl-sn-glycerol). nih.govnih.govmdpi.com The final step involves the selective acylation of the sn-2 hydroxyl group with palmitoyl (B13399708) chloride or palmitic acid to introduce the ester-linked fatty acid, yielding the target compound.

Alternative starting materials include D-mannitol, which can be chemically modified to produce the desired chiral glycerol backbone. beilstein-journals.org Another approach utilizes glycidol or epichlorohydrin, where the epoxide ring is opened by a long-chain alcohol (e.g., hexadecanol) to form the glycidyl (B131873) ether, which is then further processed. rsc.orgrsc.org Throughout these synthetic routes, careful control of reaction conditions and purification at each step are crucial to achieving high yields and purity of the final product.

Preparation of Specific Analogues and Stereoisomers for Functional Studies

The preparation of specific analogues and stereoisomers of this compound is critical for investigating the biological significance of its structural features. Synthetic chemistry provides the means to systematically modify the molecule and study the resulting effects on its function.

Stereoisomer Synthesis: The stereochemistry at the sn-2 position of the glycerol backbone is crucial for biological activity. To obtain enantiomerically pure compounds, syntheses often start from chiral building blocks. nih.gov For example, (S)-solketal is commonly used to produce the natural (R) configuration at the sn-2 position of the resulting glycerolipid. beilstein-journals.orgnih.gov Conversely, starting with (R)-solketal or employing stereochemical inversion techniques, such as a Mitsunobu reaction or a sequence involving mesylation and nucleophilic substitution (SN2), allows for the synthesis of the non-natural (S)-enantiomer. beilstein-journals.org Comparing the biological activities of these enantiomers helps to understand the stereospecificity of interacting enzymes and receptors.

Analogue Synthesis: Analogues can be created by modifying various parts of the molecule:

Ether Linkage: Thioether analogues, where the oxygen atom in the ether linkage is replaced by a sulfur atom, have been synthesized to explore the impact of this linkage on metabolic stability and activity. nih.gov

sn-2 Acyl Chain: The palmitoyl group at the sn-2 position can be replaced with other fatty acids of varying chain lengths and degrees of saturation. For instance, replacing it with an acetyl group results in an analogue known as a Platelet-Activating Factor (PAF) analogue. nih.gov

Glycerol Backbone: Modifications to the glycerol backbone itself, such as incorporating a tetrahydrofuran (B95107) ring, have been explored to create novel structures with potentially different biological properties. beilstein-journals.org

These synthetic analogues are invaluable tools for creating detailed structure-activity relationship (SAR) profiles, which are essential for the rational design of new therapeutic agents. nih.gov

Conjugation with Nucleosides to Form Bioactive Research Probes

Conjugating lipids like this compound to nucleoside analogues is a well-established prodrug strategy aimed at improving the therapeutic potential of these drugs. nih.govcdn-website.com Nucleoside analogues are often hydrophilic, which can limit their bioavailability and ability to cross cellular membranes, including the blood-brain barrier. nih.govresearchgate.net By attaching a lipid moiety, the resulting conjugate becomes more lipophilic, which can enhance its pharmacokinetic properties, such as plasma half-life and cellular uptake. cdn-website.comnih.gov

The synthesis of these conjugates typically involves chemically linking the lipid to the nucleoside through a stable, yet cleavable, linker, often a phosphate (B84403) or pyrophosphate group. nih.govnih.gov For example, a series of 1-β-D-arabinofuranosylcytosine (ara-C) conjugates of ether lipids have been synthesized where the lipid is connected to the 5'-position of the nucleoside via a pyrophosphate diester bond. nih.gov Specifically, ara-CDP-rac-1-O-hexadecyl-2-O-palmitoylglycerol is one such conjugate that has been prepared and evaluated for its antitumor activity. nih.govnih.govcdn-website.com

These lipid-nucleoside conjugates often act as micelle-forming prodrugs. researchgate.net Once inside the body, they are designed to be metabolized, potentially by enzymes like esterases or phosphodiesterases, to release the active nucleoside monophosphate. nih.govcdn-website.com This mechanism can bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogues, thereby potentially overcoming certain forms of drug resistance. nih.gov The evaluation of these conjugates provides crucial insights into novel drug delivery systems and the development of more effective therapies, particularly in oncology and virology. nih.govnih.gov

Enzymatic Synthesis of Structured Glycerolipids (e.g., 1,3-Dioleoyl-2-palmitoylglycerol)

Enzymatic synthesis offers a powerful alternative to purely chemical methods for producing structured glycerolipids, providing high selectivity under mild reaction conditions. mdpi.comnih.gov Lipases, particularly those with sn-1,3 regioselectivity, are widely used to catalyze the synthesis of specific triacylglycerols (TAGs) like 1,3-Dioleoyl-2-palmitoylglycerol (OPO), a key component of human milk fat substitutes. engineering.org.cnplos.orgnih.gov

The enzymatic synthesis of OPO typically involves the reaction between a substrate rich in palmitic acid at the sn-2 position and an acyl donor rich in oleic acid. plos.org Several strategies are employed:

One-Step Acidolysis: This method involves the direct transesterification of a TAG rich in palmitic acid, such as tripalmitin (B1682551) or palm stearin, with oleic acid. plos.orgresearchgate.net An sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei or Thermomyces lanuginosus) selectively removes the fatty acids at the sn-1 and sn-3 positions of the starting TAG and replaces them with oleic acid. engineering.org.cnresearchgate.net This reaction can be performed in a solvent-free system, which is advantageous for food and pharmaceutical applications. researchgate.net

Two-Step Synthesis: This approach often provides higher yields of the target structured TAG. engineering.org.cnresearchgate.net

First Step (Alcoholysis/Hydrolysis): A natural oil or fat is subjected to alcoholysis or hydrolysis using an sn-1,3 specific lipase. This selectively removes the fatty acids at the sn-1 and sn-3 positions, resulting in the formation of sn-2 monoacylglycerols (2-MAGs) rich in palmitic acid. engineering.org.cnresearchgate.net

Second Step (Esterification): The purified 2-MAG is then esterified with free oleic acid or its ethyl ester, again catalyzed by an sn-1,3 specific lipase, to produce OPO. engineering.org.cnresearchgate.net

The use of immobilized lipases is common in these processes as it enhances enzyme stability and allows for easier separation from the reaction mixture and reuse of the biocatalyst. plos.orgnih.gov While enzymatic synthesis offers high specificity, a potential side reaction is acyl migration, where fatty acids can move between the sn-2 and sn-1,3 positions, leading to a less defined product. plos.org Careful optimization of reaction parameters such as temperature, water content, and reaction time is crucial to maximize the yield of the desired structured glycerolipid and minimize acyl migration. plos.org

Emerging Research Directions and Future Perspectives

Integrated Omics Approaches in Systems Biology

The study of 1-O-Hexadecyl-2-O-palmitoylglycerol is increasingly benefiting from integrated "omics" approaches, which provide a holistic view of its function within complex biological systems.

Lipidomics: This powerful analytical approach is crucial for understanding the broader context of lipid metabolism in which this compound operates. Recent lipidomic analyses have aimed to differentiate and quantify various ether lipid species, including those structurally similar to this compound. frontiersin.org These studies are essential for understanding how the abundance of this specific lipid changes in various physiological and pathological states. For instance, disruptions in lipid metabolism have been linked to an increased cardiovascular risk in diabetes. nih.gov

Metabolomics: Untargeted metabolomics, which casts a wide net to capture a broad spectrum of metabolites, has the potential to identify novel pathways involving this compound. By analyzing the complete metabolome, researchers can uncover previously unknown connections between this lipid and other metabolic processes. d-nb.infosci-hub.se For example, metabolomic studies have identified various lipid and lipid-related metabolites as potential biomarkers for distinguishing prostate cancer from benign prostatic hyperplasia. frontiersin.org

Proteomics: Identifying the proteins that interact with this compound is key to understanding its cellular functions. Proteomic techniques, such as those designed to identify palmitoylated proteins, can be adapted to find the specific protein partners of this ether lipid. nih.gov Understanding these interactions will provide critical insights into its roles in cellular signaling and transport.

Exploration of Novel Biological Activities and Molecular Interactions

Beyond its established roles, research is actively exploring new biological functions and molecular interactions of this compound.

This ether lipid is known to be involved in a variety of biological processes, including cell signaling and membrane structure. ontosight.ai It also serves as a precursor for the synthesis of other important lipids. ontosight.ai Studies on related ether lipids have shown their involvement in complex intracellular signaling pathways, suggesting potential therapeutic applications. biosynth.com For instance, the structurally similar 1-O-alkyl-2-acetyl-sn-glycerol acts as a protein kinase C (PKC) inhibitor and a synthetic precursor of platelet-activating factor (PAF). hellobio.com

In the protozoan parasite Trypanosoma cruzi, [3H]palmitic acid was found to be incorporated into this compound within a specific glycoinositolphospholipid, highlighting its role in the biosynthesis of complex molecules in these organisms. nih.gov Furthermore, the interaction of lipids with carrier proteins is a key area of investigation. For example, cellular retinol (B82714) binding protein 2 (CRBP2) has been shown to interact with various non-retinoid ligands, including monoacylglycerols, suggesting a broader role for such proteins in lipid metabolism. nih.gov

Development of Advanced Research Tools and Probes for Mechanistic Studies

A significant challenge in lipid biology is the lack of specific tools to study the dynamics of individual lipid species in living cells. To address this, researchers are developing innovative probes and analytical methods.

Recent advancements include the synthesis of bifunctional ether lipid probes containing both photoactivatable and clickable groups. biorxiv.orgresearchgate.net These probes allow for the direct monitoring of intracellular ether lipid localization, trafficking, and interactions with proteins. biorxiv.orgresearchgate.net By using these tools, scientists can investigate the transport kinetics of different ether lipids and identify the machinery involved in their movement within the cell. biorxiv.orgresearchgate.net Such studies have already revealed that alkyl-linked ether lipids are transported faster than their vinyl-linked counterparts, suggesting the existence of specific lipid transfer proteins. biorxiv.orgresearchgate.net

The development of these advanced research tools is crucial for dissecting the precise mechanisms by which this compound and other ether lipids exert their functions, paving the way for a deeper understanding of their roles in health and disease. nih.gov

Q & A

Q. What methodologies are recommended for the stereoselective synthesis of 1-O-hexadecyl-2-O-palmitoylglycerol?

The synthesis of enantiomerically pure this compound can be achieved via enzymatic resolution. For example, lipase-catalyzed acylation or hydrolysis of racemic intermediates (e.g., 1-O-alkyl-3-O-tosylglycerol derivatives) using Pseudomonas fluorescens lipase in organic solvents provides high stereoselectivity. This method ensures efficient separation of enantiomers, critical for studying structure-activity relationships .

Q. How can the structural characterization of this compound be validated in complex biological matrices?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^{1}H, 13^{13}C, and 2D COSY/TOCSY) combined with high-resolution mass spectrometry (HR-MS) is essential. For instance, 1^{1}H NMR can resolve alkyl and acyl chain configurations, while HR-MS confirms molecular weight and fragmentation patterns. These techniques are critical for distinguishing regioisomers and verifying purity in lipid mixtures .

Q. What experimental protocols are used to assess the stability of this compound under physiological conditions?

Stability studies should include incubation in buffered solutions (e.g., PBS at pH 7.4) at 37°C, followed by LC-MS or TLC-FID analysis to monitor degradation. Hydrolysis kinetics of the palmitoyl ester bond can be quantified using time-course sampling and compared to structurally related ether lipids .

Advanced Research Questions

Q. How does this compound contribute to membrane dynamics in Trypanosomatid parasites?

This compound is a key component of glycosylphosphatidylinositol (GPI)-anchored lipids in Phytomonas spp. Its alkylacylglycerol structure enhances membrane rigidity, which can be studied using fluorescence anisotropy or differential scanning calorimetry (DSC). Knockdown experiments targeting GPI biosynthesis can elucidate its role in host-pathogen interactions .

Q. What mechanisms underlie the autophagy-independent cell death induced by structural analogs of this compound?

Analogues like Gln (1-O-hexadecyl-2-O-methyl-3-O-glycosyl-sn-glycerol) induce lysosomal membrane permeabilization (LMP), releasing cathepsins into the cytosol. To differentiate autophagy-dependent vs. independent pathways, use autophagy inhibitors (e.g., bafilomycin A1) alongside lysosomal pH probes (e.g., LysoTracker Red). Caspase inhibition (e.g., Z-VAD-FMK) can further validate caspase-independent pathways .

Q. How can structure-activity relationships (SARs) guide the design of antitumor ether lipid analogs based on this compound?

SAR studies should focus on modifying the sn-3 substituent (e.g., replacing phosphocholine with glycosyl residues) and acyl chain saturation. For example, glycosylated analogs (e.g., 2-deoxy-β-D-arabino-hexopyranoside derivatives) show enhanced cytotoxicity against drug-resistant leukemia cells. In vitro assays (e.g., MTT, apoptosis markers) combined with molecular docking can prioritize candidates .

Q. What experimental strategies resolve contradictions in neutrophil activation by alkylacylglycerol derivatives?

Studies on platelet-activating factor (PAF) analogs (e.g., AGEPC) reveal concentration-dependent biphasic responses (e.g., exocytosis at low concentrations vs. desensitization at high concentrations). Use calcium imaging and selective receptor antagonists (e.g., WEB2086) to dissect G-protein-coupled receptor (GPCR) signaling pathways. Flow cytometry can quantify β-glucuronidase release to validate stimulus-specific effects .

Methodological Considerations

  • Synthesis Optimization : Include solvent screening (e.g., isopropyl ether vs. toluene) and enzyme immobilization to improve lipase reusability .
  • Membrane Studies : Use Langmuir-Blodgett monolayers to model lipid packing and intermolecular interactions .
  • In Vivo Relevance : Combine lipidomics with genetic knockout models (e.g., Trypanosoma cruzi GPI-deficient strains) to validate functional roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.